molecular formula C18H14N2 B14678783 1,1-Diphenyl-N-(pyridin-2-yl)methanimine CAS No. 36728-56-0

1,1-Diphenyl-N-(pyridin-2-yl)methanimine

Cat. No.: B14678783
CAS No.: 36728-56-0
M. Wt: 258.3 g/mol
InChI Key: UCACXXMGKKQQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-N-(pyridin-2-yl)methanimine is a Schiff base synthesized via condensation of 2-benzoylpyridine with amines such as 2-amino-6-chlorobenzothiazole or isonicotinohydrazide . Structurally, it features a central methanimine group (-C=N-) flanked by two phenyl groups and a pyridin-2-yl substituent. This compound exhibits versatility in coordination chemistry, forming complexes with transition metals (e.g., Ru, Rh, Ir) , and demonstrates antimicrobial activity against pathogenic bacteria at concentrations of 50–200 μg/mL .

Key characterization data includes:

  • Molecular formula: C₁₉H₁₅N₂
  • HRMS (ESI): m/z calculated 271.1235 (observed 271.123) .
  • 1H NMR: Peaks at δ 8.5–7.2 ppm correspond to aromatic protons of phenyl and pyridinyl groups .

Properties

CAS No.

36728-56-0

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1,1-diphenyl-N-pyridin-2-ylmethanimine

InChI

InChI=1S/C18H14N2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-14H

InChI Key

UCACXXMGKKQQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-N-(pyridin-2-yl)methanimine can be synthesized through the condensation reaction between 2-aminopyridine and benzophenone. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-N-(pyridin-2-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,1-Diphenyl-N-(pyridin-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-N-(pyridin-2-yl)methanimine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coordination Chemistry

Compound 14 : 1,1-Diphenyl-N-(4-phenyl-1-(pyridin-2-yl)butyl)methanimine
  • Synthesis : Derived from 2-vinylpyridine and S4, yielding 76% as a colorless oil .
  • Key differences : Incorporates a pyridin-2-yl group at the terminal position, enhancing metal coordination compared to perfluorophenyl analogues (e.g., compound 13) .
  • Application : Used in photosensitized carboimination reactions .
N,N'-Bis(2-pyridylmethylene)ethylenediamine
  • Structure : Bis-Schiff base with two pyridinyl groups and an ethylenediamine backbone .
  • Coordination behavior: Forms binuclear metal complexes, unlike the mono-Schiff base 1,1-diphenyl-N-(pyridin-2-yl)methanimine .
  • Biological activity : Less studied for antimicrobial effects compared to the target compound .
N-(6-Chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine
  • Synthesis: Condensation of 2-benzoylpyridine with 2-amino-6-chlorobenzothiazole .
  • Key differences : A chlorobenzothiazole substituent increases molecular weight (351.176 g/mol vs. 271.123 g/mol) and alters solubility .
  • Bioactivity : Exhibits comparable antimicrobial efficacy to the target compound but at higher concentrations .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Applications
This compound C₁₉H₁₅N₂ 271.123 76–81 Colorless oil Antimicrobial agents, metal complexes
Compound 14 (1,1-Diphenyl-N-(4-phenyl-1-(pyridin-2-yl)butyl)methanimine) C₂₆H₂₅N₂ 376.50 76 Colorless oil Photosensitized carboimination
N-(6-Chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine C₁₈H₁₂ClN₃S 351.176 ~70 Brownish-yellow powder Antimicrobial studies
N,N'-Bis(2-pyridylmethylene)ethylenediamine C₁₄H₁₄N₄ 238.29 Binuclear metal complexes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-diphenyl-N-(pyridin-2-yl)methanimine, and how can purity be maximized?

  • Methodology : Condensation of 2-aminopyridine with benzophenone derivatives in refluxing ethanol (60–80°C, 4–6 hrs) under inert atmosphere, using catalytic acetic acid to accelerate imine formation . Purification via column chromatography (hexane:ethyl acetate, 3:1) or recrystallization from dichloromethane/n-hexane yields >90% purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) .
  • Key Data : NMR (¹H/¹³C) confirms imine bond formation (δ 8.3–8.6 ppm for CH=N; 160–165 ppm in ¹³C NMR) . Elemental analysis discrepancies >0.3% suggest incomplete purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm C=N stretch (1620–1640 cm⁻¹) and absence of NH₂ (3300 cm⁻¹) from unreacted amine .
  • NMR : Use DEPT-135/HSQC to resolve aromatic proton overlaps; NOESY detects π-π stacking between phenyl/pyridyl groups .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between phenyl/pyridyl planes: ~65–70°) . SHELX refinement (R1 < 0.05) ensures structural accuracy .

Q. How does hydrolysis during metal complexation affect ligand stability?

  • Methodology : Under aqueous conditions (pH >7), the imine bond hydrolyzes to 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol . Stabilize via inert solvents (DMF, MeOH) and low-temperature synthesis (0–5°C). Monitor hydrolysis via UV-Vis (λ shift from 280 nm to 265 nm) .
  • Contradiction : Hydrolysis products may form binuclear complexes (e.g., Co(II)/Cu(II)), complicating stoichiometric analysis. Use TGA to differentiate hydrated vs. anhydrous species .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data (e.g., crystallographic vs. DFT-predicted geometries)?

  • Methodology :

  • DFT (B3LYP/6-311+G(d,p)) : Compare optimized geometries with X-ray data. Deviations >0.1 Å in bond lengths suggest crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing crystallographic parameters .
  • SHELXL refinement : Adjust thermal parameters (Ueq) for disordered solvent molecules to improve R-factor convergence .

Q. What strategies validate biological activity (e.g., antimicrobial) of this compound derivatives?

  • Methodology :

  • In vitro assays : Broth microdilution (MIC < 50 µg/mL against S. aureus ). Normalize results against positive controls (e.g., ciprofloxacin).
  • Molecular docking (AutoDock Vina) : Target dopamine D2 receptors (PDB: 6CM4). Prioritize ligands with ∆G < −7 kcal/mol and H-bonding to Thr119/Ser197 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Q. How do electronic structure properties influence catalytic applications (e.g., polymerization)?

  • Methodology :

  • Cyclic voltammetry : Redox potentials (E1/2) correlate with catalytic activity. For Ni(II) complexes, E1/2 ~ −0.8 V vs. Ag/AgCl predicts high norbornene polymerization activity (22.7×10³ g/mol·h⁻¹) .
  • NBO analysis : Charge transfer from pyridyl N to metal d-orbitals enhances electrophilicity. Metal-ligand bond orders >0.5 indicate stable active sites .

Data Contradiction Analysis

Q. Conflicting reports on antioxidant activity: How to reconcile in vitro vs. computational predictions?

  • Resolution :

  • DPPH assay : Low activity (IC50 > 100 µM) may arise from poor solubility in aqueous media. Use DMSO co-solvents (<1% v/v) to improve bioavailability .
  • DFT-based antioxidant descriptors : High HOMO energy (−5.2 eV) predicts radical scavenging, but steric hindrance from diphenyl groups may limit experimental efficacy .

Methodological Tables

Technique Key Parameters Application Example Reference
X-ray crystallographyR1 < 0.05, C–N bond length: 1.28–1.30 ÅResolve hydrolysis-induced ligand degradation
Molecular docking∆G < −7 kcal/mol, RMSD < 2.0 ÅIdentify dopamine receptor binding modes
TGAWeight loss ~5% (hydrated H2O)Confirm metal complex stoichiometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.